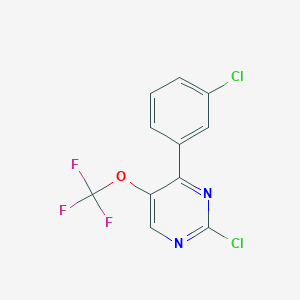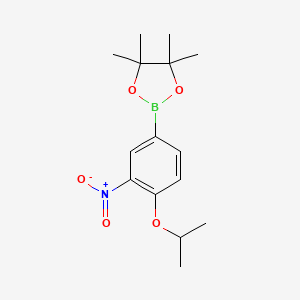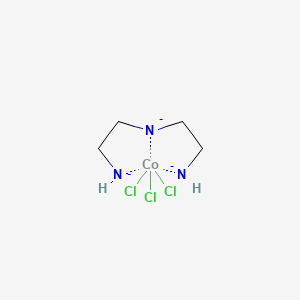
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+), also known as sodium thiosulfate, is a versatile inorganic compound with the chemical formula Na2S2O3. It is commonly used in various industrial and medical applications due to its unique chemical properties. Sodium thiosulfate is a colorless crystalline substance that is highly soluble in water and has a wide range of uses, including as a fixing agent in photography, a reducing agent in tanning, and an antidote for cyanide poisoning .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium thiosulfate can be synthesized through several methods:
Sodium Sulfite Method: Sodium sulfite reacts with sulfur dioxide to form sodium bisulfite, which then reacts with sulfur to produce sodium thiosulfate.
Sodium Hydroxide Method: Sodium hydroxide reacts with sulfur dioxide to form sodium sulfite, which then reacts with sulfur to produce sodium thiosulfate.
Industrial Production Methods
In industrial settings, sodium thiosulfate is often produced as a byproduct of other chemical processes, such as the manufacture of sodium sulfide or sulfur dyes. The production involves the reaction of sodium sulfite with sulfur, followed by filtration, concentration, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium thiosulfate undergoes various chemical reactions, including:
Oxidation: Sodium thiosulfate can be oxidized to form sodium sulfate and sulfur.
Reduction: It can act as a reducing agent, reducing halogens and other oxidizing agents.
Substitution: Sodium thiosulfate can react with halogens to form halides and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and hydrogen peroxide. The reaction typically occurs in an aqueous solution at room temperature.
Reduction: Sodium thiosulfate can reduce iodine to iodide in an aqueous solution.
Substitution: Halogens such as chlorine and bromine can react with sodium thiosulfate in an aqueous solution.
Major Products Formed
Oxidation: Sodium sulfate and sulfur.
Reduction: Iodide and other reduced halides.
Substitution: Halides and sulfur.
Wissenschaftliche Forschungsanwendungen
Sodium thiosulfate has a wide range of scientific research applications:
Chemistry: Used as a titrant in iodometry and as a reagent in various chemical analyses.
Biology: Employed in the dechlorination of water samples and as a preservative for biological specimens.
Medicine: Used as an antidote for cyanide poisoning and in the treatment of calciphylaxis in patients with chronic kidney disease.
Industry: Utilized in the photographic industry as a fixing agent, in the textile industry as a bleaching agent, and in water treatment as a dechlorinating agent
Wirkmechanismus
Sodium thiosulfate exerts its effects through several mechanisms:
Cyanide Detoxification: It provides an exogenous source of sulfur, which reacts with cyanide to form thiocyanate, a less toxic compound that is excreted in the urine.
Antioxidant Properties: Acts as a reducing agent, neutralizing reactive oxygen species and other oxidizing agents.
Dechlorination: Reacts with chlorine to form chloride ions, effectively removing chlorine from water.
Vergleich Mit ähnlichen Verbindungen
Sodium thiosulfate can be compared with other similar compounds, such as:
Sodium Sulfite (Na2SO3):
Sodium Sulfate (Na2SO4): Sodium sulfate is primarily used as a drying agent and in the manufacture of detergents, whereas sodium thiosulfate has more diverse applications.
Sodium Metabisulfite (Na2S2O5): Both compounds are used in water treatment and as preservatives, but sodium thiosulfate is also used as an antidote for cyanide poisoning
Eigenschaften
CAS-Nummer |
38295-16-8 |
|---|---|
Molekularformel |
AuNaO3S2 |
Molekulargewicht |
332.09 g/mol |
IUPAC-Name |
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) |
InChI |
InChI=1S/Au.Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
PMXFJUYOBVSEGY-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)

![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)

